molecular formula C17H22OS2 B13974962 5'-Octyl-2,2'-bithiophene-5-carbaldehyde

5'-Octyl-2,2'-bithiophene-5-carbaldehyde

Cat. No.: B13974962
M. Wt: 306.5 g/mol
InChI Key: PNFOSURBBXIPQN-UHFFFAOYSA-N
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Description

5’-Octyl-2,2’-bithiophene-5-carbaldehyde: is an organic compound with the molecular formula C17H22OS2 and a molecular weight of 306.49 g/mol It is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde typically involves the following steps:

    Formation of 2,2’-Bithiophene: This can be achieved through the coupling of thiophene units using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where an octyl halide reacts with 2,2’-bithiophene in the presence of a Lewis acid catalyst.

    Formylation: The final step involves the formylation of the octyl-substituted bithiophene to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production methods for 5’-Octyl-2,2’-bithiophene-5-carbaldehyde would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Chemistry: 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology and Medicine:

Industry: In the industrial sector, 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .

Mechanism of Action

The mechanism of action of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, making it useful in the development of organic electronic devices .

Comparison with Similar Compounds

Uniqueness: The presence of the octyl group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde enhances its solubility in organic solvents and modifies its electronic properties, making it particularly useful in the development of organic electronic materials. This sets it apart from other bithiophene derivatives that may not have the same solubility or electronic characteristics .

Properties

Molecular Formula

C17H22OS2

Molecular Weight

306.5 g/mol

IUPAC Name

5-(5-octylthiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-9-11-16(19-14)17-12-10-15(13-18)20-17/h9-13H,2-8H2,1H3

InChI Key

PNFOSURBBXIPQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O

Origin of Product

United States

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